molecular formula C21H27N3O2S B5908788 4-tert-butyl-N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]benzenesulfonamide

4-tert-butyl-N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]benzenesulfonamide

Cat. No.: B5908788
M. Wt: 385.5 g/mol
InChI Key: HDKWVJKTVJVFKW-NOLGMLDUSA-N
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Description

4-tert-butyl-N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a dimethylamino group, and a benzenesulfonamide moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

4-tert-butyl-N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-21(2,3)18-10-14-20(15-11-18)27(25,26)23-22-16-6-7-17-8-12-19(13-9-17)24(4)5/h6-16,23H,1-5H3/b7-6+,22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKWVJKTVJVFKW-NOLGMLDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzenesulfonamide with 4-(dimethylamino)cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylbenzenesulfonamide
  • 4-(dimethylamino)cinnamaldehyde
  • N-tert-butylbenzenesulfonamide

Uniqueness

4-tert-butyl-N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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